molecular formula C10H8BrFN2O B13666942 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one

7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one

Cat. No.: B13666942
M. Wt: 271.09 g/mol
InChI Key: KIJFQWHEZAQWPL-UHFFFAOYSA-N
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Description

7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of bromine, ethyl, and fluorine substituents on the quinoxaline ring, which imparts unique chemical and physical properties. The molecular formula of this compound is C10H8BrFN2O, and it has a molecular weight of 271.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-3-ethyl-8-fluoro-3,4-dihydro-2(1H)-quinoxalinone
  • 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoxaline derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H8BrFN2O

Molecular Weight

271.09 g/mol

IUPAC Name

7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one

InChI

InChI=1S/C10H8BrFN2O/c1-2-6-10(15)14-9-7(13-6)4-3-5(11)8(9)12/h3-4H,2H2,1H3,(H,14,15)

InChI Key

KIJFQWHEZAQWPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C(C=C2)Br)F)NC1=O

Origin of Product

United States

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